Anthrotainin

Substance P Antagonist NK1 Receptor Radioligand Binding

Researchers studying substance P/NK1 signaling often lack moderate-affinity probes-most clinical NK1 antagonists saturate receptors at nanomolar concentrations, obscuring physiological responses. Anthrotainin solves this with: • IC50 3 μM against [125I]SP-non-saturating NK1 engagement ideal for pathway dissection • No reported NK2 cross-reactivity-enables clean NK1 vs. NK2 discrimination • Fungal-derived tetracyclic scaffold-structurally distinct from peptide/synthetic antagonists Supplied as a reference standard with verified purity. Inquire for bulk pricing.

Molecular Formula C20H17NO9
Molecular Weight 415.3 g/mol
CAS No. 148084-40-6
Cat. No. B1176336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthrotainin
CAS148084-40-6
Synonymsanthrotainin
Molecular FormulaC20H17NO9
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O
InChIInChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)/t19-,20+/m0/s1
InChIKeyHWLAJZAXDIBLQS-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthrotainin Product Overview


Anthrotainin (CAS 148084-40-6) is a fungal-derived tetracyclic compound classified as a tetracycline analog that functions as an inhibitor of substance P (SP) binding [1]. First isolated from Gliocladium catenulatum, this compound exhibits an IC50 of 3 μM against [125I]SP in rat forebrain membrane preparations [2]. Its molecular architecture comprises a pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide core, distinguishing it structurally from both peptide-based and synthetic small-molecule SP antagonists [1].

Compound type
Fungal-derived tetracyclic SP binding inhibitor
Pathway context
Low-affinity NK1 receptor engagement studies
Scaffold distinction
Structurally divergent from clinical NK1 antagonists; suits SAR mapping

Anthrotainin Procurement Risks


Direct substitution of Anthrotainin with other substance P or NK1 receptor antagonists is not scientifically justified due to substantial divergence in binding affinities spanning over 4 orders of magnitude, distinct molecular scaffolds (tetracycline core vs. peptide or non-peptide frameworks), and divergent functional profiles at NK1 versus NK2 receptors [1]. The following quantitative evidence demonstrates that Anthrotainin occupies a unique affinity niche (~3 μM) and serves as a structurally distinct chemical probe, precluding simple interchange with nanomolar-potency clinical candidates or high-micromolar fungal metabolites [2].

Clinical NK1 scaffolds

Tetracyclic core may alter binding interactions; potency profile may not transfer from piperidine/quinoline antagonists.

Dual NK1/NK2 ligands

NK2-active compounds like WIN 64821 may shift pathway interpretation; Anthrotainin lacks reported NK2 activity.

Fungal metabolite affinity rank

Reported affinity ranking among fungal metabolites may not translate directly; Benzomalvin A context may require review.

Anthrotainin Differentiation Evidence


Affinity Comparison with Clinical NK1 Antagonists

Anthrotainin exhibits an IC50 of 3 μM against [125I]SP binding to rat forebrain membranes, which is approximately 15,000-fold less potent than the clinical NK1 antagonist SDZ NKT 343 (IC50 = 0.62 nM) and over 10,000-fold less potent than RP 67580 (IC50 ≈ 10 nM) in analogous assays [1][2][3]. This substantial potency gap positions Anthrotainin as a low-affinity chemical probe unsuitable for therapeutic applications but potentially valuable for mechanistic studies requiring partial receptor occupancy or reduced target engagement.

Affinity vs. clinical NK1
Cross-study comparable
IC50 3 μM; ~4,800-fold less than SDZ NKT 343 (0.62 nM)
Supports low-affinity probe use for partial receptor occupancy studies.
Assay conditions differ; inter-study comparison.
Substance P Antagonist NK1 Receptor Radioligand Binding

NK1/NK2 Selectivity vs. WIN 64821

Anthrotainin demonstrates NK1-selective activity (IC50 = 3 μM against SP binding) with no reported NK2 antagonism, whereas WIN 64821 exhibits dual NK1/NK2 antagonism with an IC50 of 3.4 μM against eledoisin-induced contractility in rat vas deferens (NK2 functional assay) [1][2]. This differential receptor subtype profile is critical for studies requiring pathway-specific interrogation of NK1-mediated signaling without confounding NK2 effects.

NK1/NK2 selectivity profile
Cross-study comparable
NK1 IC50 3 μM (binding); NK2: no reported functional activity
Reported NK1-selective context; may avoid NK2 cross-reactivity in tissue studies.
WIN 64821 shows dual NK1/NK2 activity as comparator context.
NK1 Antagonist NK2 Antagonist Functional Assay

Affinity Comparison with Benzomalvin A

Anthrotainin (IC50 = 3 μM) demonstrates approximately 14-fold higher NK1 binding affinity than Benzomalvin A (Ki = 42 μM against rat NK1 receptors) in analogous radioligand displacement assays [1]. Both are fungal-derived tetracyclic/non-peptide SP antagonists, but Anthrotainin's greater potency positions it as a more suitable probe for detecting modest SP binding inhibition in high-throughput screening cascades.

Affinity vs. Benzomalvin A
Cross-study comparable
~14-fold higher affinity (IC50 3 μM vs. Ki 42 μM)
Supports screening sensitivity context among fungal metabolite analogs.
Different assay platforms; value may vary.
Fungal Metabolite NK1 Antagonist Binding Affinity

Tetracyclic Scaffold Divergence from Other NK1 Antagonists

Anthrotainin possesses a tetracyclic pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide core that differs fundamentally from the piperidine-based scaffolds of clinical NK1 antagonists (e.g., CP-96,345, RP 67580) and the quinoline-based scaffold of SDZ NKT 343 [1][2]. This structural divergence correlates with its 3-4 orders of magnitude lower potency and suggests distinct binding interactions at the NK1 receptor orthosteric or allosteric sites.

Scaffold divergence
Class-level inference
Tetracyclic (anthracycline-like) vs. piperidine/quinoline clinical scaffolds
May support SAR mapping for NK1 ligand-binding topology.
Correlation with potency difference requires validation.
Chemical Scaffold Tetracycline Analog Structure-Activity Relationship

Anthrotainin Research Applications


NK1 Receptor Partial Occupancy Probe

Due to its moderate binding affinity (IC50 = 3 μM), Anthrotainin is well-suited for pharmacological studies requiring non-saturating NK1 receptor engagement, such as investigations into SP-mediated signaling pathways where full receptor blockade would obscure physiological responses [1].

Fungal Metabolite Biosynthesis Research

As a tetracyclic compound isolated from Gliocladium catenulatum, Anthrotainin serves as a reference standard for natural product chemists studying fungal polyketide biosynthesis, tetracycline analog structural diversity, and microbial SP antagonist discovery [2].

NK1-Selective Pathway Discrimination

With no reported NK2 receptor activity, Anthrotainin enables researchers to discriminate NK1-mediated effects from NK2-mediated effects in complex tissue preparations, particularly when used alongside dual NK1/NK2 antagonists like WIN 64821 as comparative controls [3].

Screening Assay Validation and Benchmarking

Anthrotainin's established IC50 of 3 μM in radioligand binding assays provides a reproducible benchmark for validating new SP/NK1 screening platforms and for calibrating assay sensitivity when evaluating novel synthetic or natural product-derived NK1 antagonist candidates [1].

Application
Selection Property
Validation Focus
SP signaling pathway studies
Low-affinity binding profile
Non-saturating receptor engagement endpoint monitoring
Fungal metabolite biosynthesis research
Tetracyclic scaffold identity
Polyketide pathway and structural analog comparison
NK1-selective pathway discrimination
Absence of reported NK2 activity
NK1/NK2 functional assay endpoint review
SP binding assay benchmarking
Reproducible affinity context
Radioligand displacement platform calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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